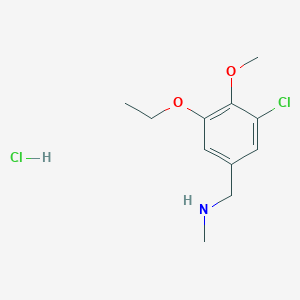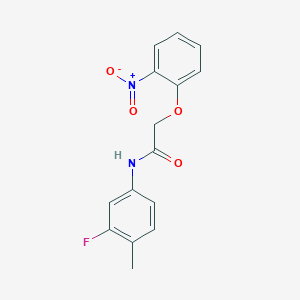
(3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride
Vue d'ensemble
Description
(3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride, also known as CEM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
Applications De Recherche Scientifique
(3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride has been investigated for its potential pharmacological properties, including its anti-cancer, anti-inflammatory, and anti-microbial activities. Studies have shown that (3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride has also demonstrated anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, (3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride has been shown to have anti-microbial properties against both gram-positive and gram-negative bacteria.
Mécanisme D'action
The exact mechanism of action of (3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride is not fully understood. However, studies have suggested that (3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride may exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. (3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride's anti-inflammatory effects may be due to its ability to inhibit the NF-κB signaling pathway, which plays a key role in the production of inflammatory cytokines. (3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride's anti-microbial effects may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
(3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride has been shown to affect various biochemical and physiological processes. Studies have demonstrated that (3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride can induce DNA damage, alter mitochondrial function, and affect cell cycle progression. Additionally, (3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride has been shown to modulate the activity of various enzymes, including caspases, proteases, and kinases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. Additionally, (3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using (3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
For research on (3-chloro-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride include the development of derivatives with improved pharmacological properties, further studies on its mechanism of action, and investigations into its toxicity and safety.
Propriétés
IUPAC Name |
1-(3-chloro-5-ethoxy-4-methoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2.ClH/c1-4-15-10-6-8(7-13-2)5-9(12)11(10)14-3;/h5-6,13H,4,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARNBBOWMRLXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC)Cl)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-({[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4167101.png)
![4-{[allyl(methyl)amino]methyl}-N-(2,4,6-trimethylpyridin-3-yl)benzamide](/img/structure/B4167105.png)
![8'-ethoxy-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4167112.png)

![1'-benzyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B4167115.png)
![2-[(4-tert-butylphenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4167116.png)
amino]methyl}nicotinic acid](/img/structure/B4167132.png)


![2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4167153.png)
![7-chloro-1-(2-fluorophenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4167154.png)
![N-(4-methoxy-2-nitrophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4167156.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(6-ethyl-6-methyl-7-oxo-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]acetamide](/img/structure/B4167160.png)